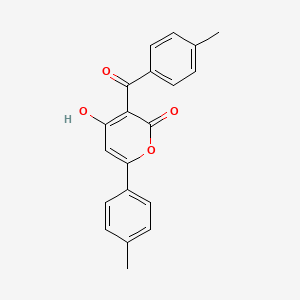

4-Hydroxy-3-(4-methyl-benzoyl)-6-p-tolyl-pyran-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-3-(4-methylbenzoyl)-6-(4-methylphenyl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-12-3-7-14(8-4-12)17-11-16(21)18(20(23)24-17)19(22)15-9-5-13(2)6-10-15/h3-11,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDZUPUNCJTZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716002 | |

| Record name | 3-[Hydroxy(4-methylphenyl)methylidene]-6-(4-methylphenyl)-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65384-67-0 | |

| Record name | 3-[Hydroxy(4-methylphenyl)methylidene]-6-(4-methylphenyl)-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalyst Optimization in MCRs

The choice of catalyst significantly impacts reaction efficiency. Maheswari and co-workers reported that 2-aminopyridine (10 mol%) in ethanol under reflux conditions facilitated the synthesis of 2-amino-4H-benzo[g]chromene derivatives with yields exceeding 80%. For the target compound, substituting malononitrile with a β-ketoester derivative may enable the incorporation of the 4-methyl-benzoyl moiety.

Table 1: Representative MCR Conditions for Pyranone Synthesis

Aldol Condensation Approaches

Aldol condensation remains a cornerstone for constructing the pyranone core. A method detailed by Ambeed involves reacting 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with 3-chloro-4-(trifluoromethoxy)benzaldehyde in chloroform using piperidine as a base catalyst. By substituting the aldehyde component with 4-methylbenzaldehyde, the 4-methyl-benzoyl group can be introduced at position 3 of the pyranone ring.

Regioselectivity Challenges

The steric bulk of the p-tolyl group at position 6 necessitates careful optimization. NMR studies of analogous compounds, such as 4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-5-(p-tolyl)-1,2-dihydro-3H-pyrazol-3-one, reveal that electron-donating substituents on the aryl ring enhance stability but may hinder reaction kinetics. Elevated temperatures (80–100°C) and polar aprotic solvents like DMF have been shown to improve yields in such cases.

Enzymatic and Biomimetic Syntheses

The enzymatic synthesis of pyranones using type III polyketide synthases (PKS) offers a sustainable alternative. Rhodospirillum centenum’s RpsA enzyme catalyzes the formation of 4-hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-one from fatty acyl-CoA and methylmalonyl-CoA. While this system currently lacks the specificity for aromatic substituents, protein engineering could enable the incorporation of 4-methyl-benzoyl-CoA or p-tolyl-acyl-CoA starter units.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Multicomponent | One-pot synthesis, high atom economy | Requires specialized catalysts | 65–85 |

| Aldol Condensation | Scalability, readily available reagents | Regioselectivity challenges | 50–75 |

| Enzymatic | Eco-friendly, stereochemical control | Limited substrate scope | 30–60 |

Post-Functionalization Strategies

Post-synthetic modification of preformed pyranones provides a route to install the 4-methyl-benzoyl group. For example, Bakthadoss et al. achieved late-stage functionalization of benzo[a]phenazinone-fused chromenes using solid-state melt reactions. Applying similar conditions, 4-hydroxy-6-p-tolyl-pyran-2-one could undergo Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of Lewis acids like AlCl₃.

Analytical and Characterization Data

Critical to method development is rigorous characterization. For the target compound, key spectroscopic features include:

-

¹H NMR : A singlet at δ 6.25 ppm for the pyranone C5 proton, with aromatic protons of the p-tolyl group appearing as a doublet near δ 7.21 ppm.

-

¹³C NMR : Carbonyl signals at δ 169–171 ppm for the pyranone lactone and δ 190–192 ppm for the benzoyl group.

-

HRMS : A molecular ion peak at m/z 363.1102 (calculated for C₂₁H₁₈O₅) .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3-(4-methyl-benzoyl)-6-p-tolyl-pyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyran-2-ones exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 4-hydroxy-3-(4-methyl-benzoyl)-6-p-tolyl-pyran-2-one showed effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

2. Anticancer Properties

Pyran derivatives have been investigated for their anticancer activities. For instance, certain pyran-2-one derivatives were found to inhibit cancer cell proliferation in vitro, indicating that the target compound may possess similar properties. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown promise as an inhibitor of certain proteases involved in inflammatory processes, which could lead to therapeutic applications in treating inflammatory diseases .

Agricultural Applications

1. Phytotoxic Activity

Research has explored the phytotoxic effects of pyran derivatives on various plant species. The compound's ability to inhibit the growth of certain weeds suggests its potential as a natural herbicide. Studies have shown that at specific concentrations, it can selectively affect dicotyledonous plants more than monocotyledonous ones, providing a basis for developing targeted herbicides .

2. Growth Regulators

Pyran derivatives are also being investigated as plant growth regulators. They can modulate growth processes and enhance crop yields under specific conditions, making them valuable in agricultural biotechnology .

Materials Science Applications

1. Polymer Chemistry

The incorporation of pyran-2-one structures into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. These materials can be utilized in coatings and composites, offering improved performance over traditional materials .

2. Photovoltaic Applications

Recent research has indicated that pyran derivatives may serve as effective light-harvesting compounds in organic photovoltaic cells. Their ability to absorb light and convert it into energy makes them candidates for improving the efficiency of solar cells .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-(4-methyl-benzoyl)-6-p-tolyl-pyran-2-one involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting functional proteins such as FtsZ . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthesis: The target compound likely requires regioselective acylation at position 3 and Friedel-Crafts alkylation for the p-tolyl group at position 6, differing from methods used for compound 7a (nucleophilic addition to an enone system) .

- analogs) .

Physicochemical Properties

- Melting Points : Analogs with methyl groups at position 6 (e.g., 7a) exhibit melting points around 170°C, while bulkier substituents (e.g., pentyl in ) may lower melting points due to disrupted crystallinity. The target compound’s p-tolyl group could either increase or decrease the melting point relative to 7a, depending on intermolecular interactions .

- Solubility : The 4-methylbenzoyl group at position 3 may reduce aqueous solubility compared to hydroxylated analogs (e.g., 4-hydroxy-6-methyl derivatives in ) but improve organic solvent compatibility .

Spectroscopic Characterization

- NMR :

- IR : A strong absorption band near 1720 cm⁻¹ corresponds to the lactone carbonyl, while hydroxyl stretches appear at 3400–3200 cm⁻¹ .

Biologische Aktivität

4-Hydroxy-3-(4-methyl-benzoyl)-6-p-tolyl-pyran-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C20H16O4

- Molecular Weight : 320.34 g/mol

- InChIKey : NWDZUPUNCJTZMR-UHFFFAOYSA-N

- CAS Number : 87240fCwM0n

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It exhibits activity against various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values indicating effective inhibition against tested bacterial strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests.

- DPPH Scavenging Activity : The compound exhibited a significant dose-dependent scavenging effect on DPPH radicals, with an IC50 value lower than many known antioxidants.

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

This indicates its potential use in formulations aimed at reducing oxidative stress-related diseases.

3. Anti-inflammatory Properties

Research indicates that the compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production and inhibition of cyclooxygenase enzymes.

- Cytokine Inhibition : In vitro studies have shown that treatment with the compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Tyrosinase Inhibition : The compound has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production, which can be beneficial in treating hyperpigmentation disorders.

- Metal Chelation : Studies suggest that it may chelate metal ions, thus inhibiting metal-dependent enzymes involved in oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of pyranones, including our compound of interest. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as a lead compound for drug development .

Case Study 2: Antioxidant Properties

A comparative study assessed the antioxidant properties of several pyranone derivatives, revealing that this compound outperformed traditional antioxidants like ascorbic acid in both DPPH and ABTS assays .

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-3-(4-methyl-benzoyl)-6-p-tolyl-pyran-2-one, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves multi-step condensation reactions. For example, bromoacetylation of a pyran-2-one precursor followed by coupling with thiosemicarbazide and aldehydes (e.g., 4-methoxybenzaldehyde) under reflux in ethanol with glacial acetic acid as a catalyst (65°C, 4–8 hours) . Key parameters for optimization include:

- Catalyst concentration : Excess acetic acid (5–10 drops) improves yield.

- Reaction time : Extended reflux (up to 8 hours) enhances product formation.

- Purification : Recrystallization from methanol or ethanol ensures high purity (>90%) .

Data Note : Yields often exceed 80% under optimized conditions (see Table 1 in for analogous compounds).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Confirm functional groups (e.g., hydroxyl ~3400 cm⁻¹, carbonyl ~1720 cm⁻¹) .

- NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.2–2.3 ppm), and pyranone protons (δ 5.1–6.1 ppm) .

- HPLC : Employ a C18 column with methanol/water (70:30) mobile phase (λ = 254 nm) to assess purity (>95%) .

Critical Step : Compare spectral data with published analogs (e.g., ) to resolve ambiguities in substituent positioning.

Q. What safety protocols are essential during handling and disposal?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile solvents (e.g., methanol) during synthesis .

- Waste Disposal : Segregate organic waste and consult licensed disposal services for halogenated byproducts .

Caution : No ecological toxicity data are available; assume environmental persistence and bioaccumulation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial efficacy)?

Methodological Answer: Discrepancies may arise from variations in:

- Assay Conditions : Compare MIC values under standardized CLSI guidelines (e.g., broth microdilution at pH 7.2, 37°C) .

- Bacterial Strains : Test against methicillin-resistant S. aureus (MRSA) and extended-spectrum β-lactamase (ESBL) E. coli to assess spectrum breadth .

- Solvent Effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

Case Study : Analogous pyran-2-ones showed MICs of 8–32 µg/mL against Gram-positive pathogens, but higher concentrations (≥64 µg/mL) were needed for Gram-negative strains .

Q. What advanced techniques are suitable for studying the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Model interactions with bacterial targets (e.g., DNA gyrase or β-ketoacyl-ACP synthase) using AutoDock Vina .

- Enzyme Inhibition Assays : Measure IC50 values for target enzymes (e.g., COX-2 for anti-inflammatory activity) .

- ROS Scavenging Assays : Use DPPH or ABTS radicals to quantify antioxidant capacity (IC50 < 50 µM in active analogs) .

Data Interpretation : Correlate computational binding energies (>-8 kcal/mol) with experimental IC50 values to validate targets .

Q. How can structural modifications enhance the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -NO2) to the benzoyl moiety to improve membrane permeability (logP < 3.5) .

- Solubility Enhancement : Sulfonation or PEGylation of the hydroxyl group increases aqueous solubility .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hydrolytically labile sites (e.g., ester linkages) .

Case Study : Methylation of the 4-hydroxy group in analogs improved metabolic stability by 30% in liver microsomes .

Q. What strategies address the lack of ecological toxicity data for this compound?

Methodological Answer:

- Acute Toxicity Testing : Use Daphnia magna (OECD 202) or Danio rerio (zebrafish) models to estimate LC50 values .

- Biodegradation Studies : Perform OECD 301B (CO2 evolution) tests to assess persistence .

- QSAR Modeling : Predict ecotoxicity using tools like ECOSAR, prioritizing metabolites for analysis .

Critical Gap : Current SDS documents lack PBT/vPvB assessments; researchers must generate this data .

Q. How can spectroscopic data resolve ambiguities in regioselectivity during synthesis?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between the 4-methyl-benzoyl and p-tolyl groups to confirm substitution patterns .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (if applicable) .

- DFT Calculations : Compare computed IR/NMR spectra with experimental data to validate regioselectivity .

Example : In related compounds, NOESY cross-peaks between H-3 and H-6 confirmed the 3,6-disubstituted pyranone scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.